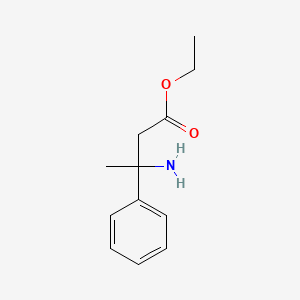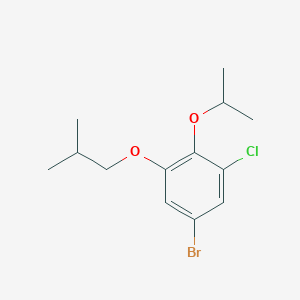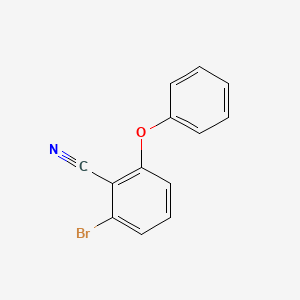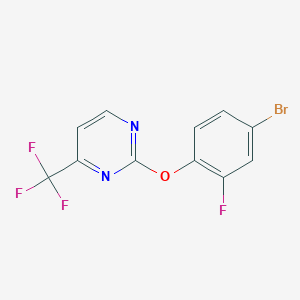
2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine
Descripción general
Descripción
2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine (2-BFTP) is a heterocyclic compound with a unique structure and a wide range of applications. It is a bromo-fluoro-pyrimidine which contains a bromine atom, a fluorine atom, and a trifluoromethyl group. This compound is used in a variety of applications such as organic synthesis, catalysis, and drug development. It is also used as a starting material for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Antimalarial Lead Compound Development
A study conducted by Chavchich et al. (2016) focused on the development of new compounds for malaria treatment and prevention. Through structure-activity relationship studies of trifluoromethyl-substituted pyridine and pyrimidine analogs, a compound was selected as the lead due to its superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines, demonstrating the compound's potential in antimalarial drug development Chavchich et al., 2016.
Synthesis of Trifluoromethylated Analogues
Sukach et al. (2015) explored the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues using a compound structurally related to 2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine. These analogues were synthesized to study the orthogonal intramolecular C–F···C=O interaction, which may stabilize certain molecular conformations Sukach et al., 2015.
Organometallic Functionalization of Nitrogen Heterocycles
Research by Ondi (2005) detailed the functionalization of nitrogen heterocycles, including pyrimidine derivatives, through organometallic approaches. This work outlined methods for selectively introducing functional groups to pyrimidines, showcasing the versatility of such compounds in chemical synthesis and potential pharmacological applications Ondi, 2005.
Novel Antifungal Pyrimidine Derivatives
A study by Wu et al. (2021) synthesized novel pyrimidine derivatives with an amide moiety and evaluated their antifungal activities against several pathogens. The research highlighted compounds with significant inhibition rates against Phomopsis sp., indicating the potential of pyrimidine derivatives in developing new antifungal agents Wu et al., 2021.
Anti-Inflammatory and Analgesic Properties
Muralidharan et al. (2019) synthesized a series of pyrimidine derivatives and tested them for analgesic and anti-inflammatory activities. Their findings suggest that certain pyrimidine derivatives exhibit significant anti-inflammatory and analgesic effects, underscoring their potential in the development of new therapeutic agents Muralidharan, S. James Raja, & Asha Deepti, 2019.
Propiedades
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF4N2O/c12-6-1-2-8(7(13)5-6)19-10-17-4-3-9(18-10)11(14,15)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPFXLHFCNMJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione](/img/structure/B1379989.png)
![3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde](/img/structure/B1379991.png)
![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)
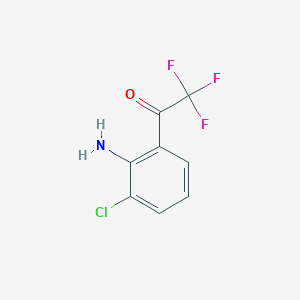
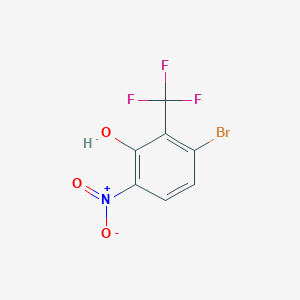
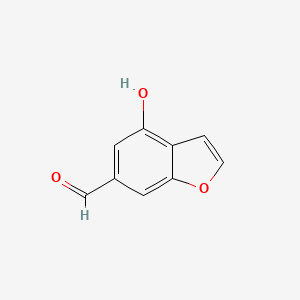
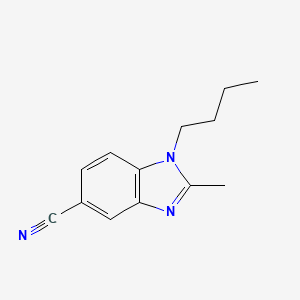



![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)
